molecular formula C9H20N2 B064314 1-Propan-2-yl-1,5-diazocane CAS No. 174680-07-0

1-Propan-2-yl-1,5-diazocane

Cat. No.: B064314
CAS No.: 174680-07-0
M. Wt: 156.27 g/mol
InChI Key: ZTUIWSJUPJWKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propan-2-yl-1,5-diazocane is a sophisticated diazocane-based chemical scaffold of significant interest in advanced organic synthesis and drug discovery research. This compound features an eight-membered diazocane ring system, a less common heterocycle that introduces unique conformational and steric properties compared to smaller ring analogues. The propan-2-yl (isopropyl) substituent on one nitrogen atom enhances the molecule's lipophilicity and introduces a sterically demanding element, making it a valuable precursor for developing novel ligands and molecular probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174680-07-0

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-propan-2-yl-1,5-diazocane

InChI

InChI=1S/C9H20N2/c1-9(2)11-7-3-5-10-6-4-8-11/h9-10H,3-8H2,1-2H3

InChI Key

ZTUIWSJUPJWKLN-UHFFFAOYSA-N

SMILES

CC(C)N1CCCNCCC1

Canonical SMILES

CC(C)N1CCCNCCC1

Synonyms

1,5-Diazocine,octahydro-1-(1-methylethyl)-(9CI)

Origin of Product

United States

Synthetic Methodologies for 1 Propan 2 Yl 1,5 Diazocane and Its Core Scaffold

Direct Construction of the 1,5-Diazocane Ring

The direct formation of the 1,5-diazocane ring is a primary focus of synthetic efforts. These methods aim to build the eight-membered core in a controlled and efficient manner, either by closing a linear precursor or by coupling multiple components.

Intramolecular cyclization remains a straightforward and appealing strategy for synthesizing medium-sized heterocycles. nih.gov This approach involves a single precursor molecule containing all the necessary atoms for the ring, which undergoes a ring-closing reaction to form the desired cyclic structure.

Transition-metal catalysis has become a powerful and widely utilized tool for the synthesis of heterocyclic compounds, including challenging medium-sized rings. nih.gov These catalysts can facilitate otherwise difficult cyclization reactions under mild conditions and with high selectivity.

Palladium-based catalysts have shown particular efficacy in this area. For instance, a Pd(II)-catalyzed oxidative intramolecular cis-aminopalladation reaction has been successfully employed to synthesize cyclohexane-fused 1,5-diazocin-6-ones. nih.gov Starting from trans-N-allyl-2-aminocyclohexanecarboxamides protected with a tosyl group, this method achieves a highly regioselective 8-endo-trig cyclization, yielding the medium-sized heterocycle in good yields. nih.gov Another example involves the reductive Pd-catalyzed cyclization of a bromoenynamide, which afforded an 8-membered diazocane derivative, although a competing direct reduction was also observed. nih.gov

The table below summarizes a key finding in palladium-catalyzed synthesis of a 1,5-diazocine derivative. nih.gov

Starting MaterialCatalyst/ReagentsProductYieldSelectivity
Ts-protected trans-N-allyl-2-aminocyclohexanecarboxamidePd(OAc)₂, O₂, Acetic AcidCyclohexane-fused 1,5-diazocin-6-one60-70%High (8-endo-trig)

Rhodium is another transition metal used in the synthesis of cyclic compounds. While extensively studied for five- and six-membered rings, its application in forming medium-sized rings is also documented. researchgate.net Rhodium-catalyzed reactions, particularly those involving carbene intermediates from diazo compounds, can lead to a variety of cyclization products through processes like C-H insertion or ylide formation. nih.gov

Intramolecular reductive amination is a robust method for forming cyclic amines. The reaction proceeds through the formation of an intermediate imine or iminium ion from a precursor containing both an amine and a carbonyl group (or a group that can be converted to one), which is then reduced in situ to form the final cyclic amine. masterorganicchemistry.comacsgcipr.org This strategy avoids issues of multiple alkylations that can plague intermolecular reactions. masterorganicchemistry.com

The key to a successful reductive amination is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they can selectively reduce the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.comacsgcipr.org This process is highly effective for synthesizing various ring sizes, including seven-membered azepanes. researchgate.net While specific examples detailing the synthesis of the parent 1,5-diazocane using this method are less common in readily available literature, the general principle is directly applicable. A linear precursor containing a terminal aldehyde and an amine separated by the appropriate linker could undergo intramolecular cyclization to yield the 1,5-diazocane scaffold.

Enzymatic approaches using imine reductases (IREDs) have also been explored for intramolecular reductive aminations, demonstrating the synthesis of substituted azepanes. nih.gov This biocatalytic method highlights a green and highly selective alternative for the formation of cyclic amines. nih.gov

The general scheme for this approach is outlined below:

Precursor TypeKey StepsCommon Reducing AgentsProduct
Amino-aldehyde or Amino-ketone1. Spontaneous intramolecular imine/iminium formation. 2. In-situ reduction of the C=N bond.NaBH₃CN, NaBH(OAc)₃, Catalytic HydrogenationCyclic Amine (e.g., 1,5-Diazocane)

Intermolecular strategies construct the diazocane ring by bringing together two or more separate components. These methods can offer greater flexibility and access to a wider range of derivatives compared to intramolecular approaches.

The diamination of alkenes is a direct method for accessing 1,2-diamine structures, which are prevalent in natural products and pharmaceutical agents. nih.gov The extension of this logic to allenes, which possess two adjacent double bonds, offers unique synthetic possibilities. While the term "amphoteric diamination" is not widely cited, the functionalization of allenes through radical amination is an emerging field. researchgate.net A controllable, regioselective radical amination of allenes using N-fluoroarylsulfonimide has been developed, leading to the synthesis of allenamides. researchgate.net

The direct synthesis of a 1,5-diazocane ring via the diamination of an allene (B1206475) is not a well-documented primary pathway. However, such a transformation could theoretically be envisioned as a formal cycloaddition process, where a 1,3-diaminopropane (B46017) equivalent reacts across a suitably activated allene system. This remains a speculative but intriguing area for future synthetic exploration.

Multicomponent reactions (MCRs), where three or more reagents combine in a single operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govmdpi.com This approach is well-suited for the synthesis of heterocyclic libraries. nih.gov

A straightforward and high-yielding synthesis of a diazocine ring has been reported through the reaction of 1,3-diaminopropane with benzylidene-acetone. rsc.org This reaction exemplifies a simple condensation strategy where two molecules of the diamine and one of the α,β-unsaturated ketone assemble to form the eight-membered ring. Similarly, base-catalyzed autocondensation of fluorinated o-aminophenones has been shown to produce epoxydibenzo[b,f] masterorganicchemistry.combeilstein-journals.orgdiazocines, creating a rigid V-shaped scaffold. nih.gov These examples demonstrate that condensation reactions between diamines and carbonyl compounds can be a powerful tool for constructing the 1,5-diazocane core.

A summary of a condensation reaction for diazocine formation is provided below. rsc.org

Component 1Component 2ProductYield
1,3-DiaminopropaneBenzylidene-acetoneSubstituted 1,5-DiazocineHigh

Intermolecular Coupling Reactions for Diazocane Formation

Ring Expansion Approaches to 1,5-Diazocane Systems

Ring expansion reactions provide a powerful pathway to medium-sized heterocycles like 1,5-diazocane, often starting from more readily available smaller ring systems. These strategies circumvent the challenges of direct eight-membered ring cyclization by leveraging the release of ring strain or thermodynamically favorable rearrangements.

One effective strategy for ring expansion involves the cleavage of an endocyclic carbon-nitrogen (C-N) bond within a condensed bi- or polycyclic system. semanticscholar.orgnuph.edu.uaresearchgate.net This approach typically uses bicyclic compounds containing a common aminal or amidine group, which can be selectively cleaved to furnish a larger monocycle. semanticscholar.orgnuph.edu.ua

The starting bicyclic systems can be activated in various ways to facilitate the C-N bond cleavage. For instance, ammonium (B1175870) derivatives are significantly more susceptible to nucleophilic attack, making them common starting materials for synthesizing medium-sized rings. nuph.edu.uaresearchgate.net In the case of bicyclic systems with a common aminal, which contains two nitrogen atoms attached to a single sp³-hybridized carbon, cleavage can be initiated under acidic conditions. An example of this is the treatment of a bicyclic aminal derivative with hydrochloric acid in dioxane, which leads to the formation of a 1,5-diazocine structure. semanticscholar.org This method relies on the inherent instability of the aminal moiety, particularly in the absence of stabilizing electron-withdrawing groups, which readily undergoes cleavage to expand the ring. semanticscholar.org

Table 1: Overview of C-N Cleavage Approach for Ring Expansion

Starting System Key Feature Activation Method Product
Bicyclic Aminal Common aminal group Acid-catalyzed cleavage 1,5-Diazocine derivative

Migratory ring expansions involve the rearrangement of a molecular scaffold where a substituent migrates to facilitate the enlargement of a ring. A pertinent example is the transamidative ring expansion, which has been successfully employed to construct the 1,5-diazocane core.

In a specific application, a (±)-5-Methyl-4-phenyl-1,5-diazacyclooctan-2-one was synthesized from an N-(3-chloropropyl)-4-phenylazetidin-2-one precursor. researchgate.net This transformation proceeds via amination and subsequent transamidative ring expansion in liquid ammonia (B1221849). The process involves the intramolecular attack of a newly introduced amine onto the carbonyl group of the β-lactam (a four-membered ring), leading to the cleavage of the amide bond within the ring and the formation of a more stable eight-membered azalactam. This method effectively expands the four-membered ring into an eight-membered one by incorporating the atoms from the side chain. researchgate.net

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. chemistrysteps.comorganic-chemistry.org This reaction is particularly useful for ring expansion when applied to cyclic ketoximes, which rearrange to yield ring-enlarged lactams (cyclic amides). wikipedia.orgchem-station.com The archetypal industrial application of this reaction is the conversion of cyclohexanone (B45756) oxime into ε-caprolactam, the seven-membered ring monomer used for the production of Nylon 6. wikipedia.orgchem-station.com

This same principle can be extended to synthesize eight-membered lactams, including those that form the core of substituted 1,5-diazocanones. The synthesis would begin with a suitable seven-membered cyclic ketone containing a nitrogen atom, such as a substituted azepan-4-one. This ketone is first converted to its corresponding oxime by reacting it with hydroxylamine (B1172632) (NH₂OH). chemistrysteps.com

The rearrangement is then initiated by treating the oxime with an acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride. wikipedia.org The acid protonates the oxime's hydroxyl group, turning it into a good leaving group (water). chemistrysteps.commasterorganicchemistry.com This departure is accompanied by the simultaneous migration of the alkyl group that is anti-periplanar (trans) to the leaving group, resulting in the formation of a nitrilium ion intermediate. chemistrysteps.comorganic-chemistry.org Subsequent attack by water and tautomerization yields the final eight-membered lactam. masterorganicchemistry.com The regiochemistry of the rearrangement is determined by the stereochemistry of the oxime, as the group anti to the hydroxyl group is the one that migrates. chemistrysteps.com

Synthesis of Substituted 1,5-Diazocane Variants

Once the 1,5-diazocane scaffold is obtained, further functionalization can be achieved to introduce various substituents on either the nitrogen or carbon atoms of the ring.

Attaching a 1-propan-2-yl (isopropyl) group to one of the nitrogen atoms of the 1,5-diazocane ring can be accomplished through two primary methods: direct alkylation or reductive amination.

Direct N-Alkylation: This method involves the reaction of 1,5-diazocane with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, typically in the presence of a base (e.g., potassium carbonate) to neutralize the hydrogen halide formed during the reaction. The secondary amine of the diazocane acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in an S N 2 reaction. A significant challenge with this method is controlling the extent of alkylation. Since the product, 1-(propan-2-yl)-1,5-diazocane, still contains a secondary amine, it can react further with the alkylating agent to produce a disubstituted quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is necessary to favor the mono-alkylated product.

Reductive Amination (Reductive Alkylation): This is often the preferred method for creating substituted amines as it avoids the problem of overalkylation. masterorganicchemistry.com The reaction involves treating the parent 1,5-diazocane with acetone (B3395972) (propan-2-one) under acidic conditions to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired N-isopropyl product. wikipedia.org

A variety of reducing agents can be used, but mild reagents that selectively reduce the iminium ion in the presence of the ketone are favored for one-pot syntheses. masterorganicchemistry.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective and common choice for this purpose. harvard.edunih.gov Sodium cyanoborohydride (NaBH₃CN) is also widely used. masterorganicchemistry.com The reaction is typically performed in a solvent like methanol (B129727) or 1,2-dichloroethane, often with a small amount of acetic acid to catalyze iminium ion formation. harvard.edunih.gov

Table 2: Comparison of Methods for N-Isopropylation of 1,5-Diazocane

Method Reagents Key Intermediate Advantages Disadvantages
Direct N-Alkylation 1,5-Diazocane, Isopropyl halide (e.g., 2-bromopropane), Base (e.g., K₂CO₃) None (direct substitution) Simple reagent set Prone to overalkylation; may require strict stoichiometric control

The functionalization of the 1,5-diazocane core can be broadly categorized into N-substitution and C-substitution.

N-Substitution: The nitrogen atoms of the diazocane ring are nucleophilic and can be readily functionalized using a variety of electrophilic reagents.

N-Alkylation: As described for the isopropyl group, this can be generalized to a wide range of alkyl groups using different alkyl halides or through reductive amination with various aldehydes and ketones. masterorganicchemistry.comorganic-chemistry.org Sequential reductive aminations can be used to introduce two different alkyl groups. masterorganicchemistry.com

N-Acylation: Reaction of 1,5-diazocane with acyl chlorides or acid anhydrides in the presence of a base yields N-acylated derivatives. This reaction is typically very efficient.

N-Arylation: The introduction of aryl groups on the nitrogen atoms can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

C-Substitution: Introducing substituents directly onto the carbon backbone of a pre-formed 1,5-diazocane ring is often difficult. Therefore, the most common and effective strategy is to construct the ring using precursors that already contain the desired substituents. For example, in the synthesis of homaline, a C-substituted 1,5-diazocanone was prepared via ring expansion from a correspondingly substituted 4-phenylazetidin-2-one. researchgate.net Similarly, direct cyclization methods often employ substituted diamines or dicarboxylic acid derivatives to build the desired substitution pattern directly into the final ring structure. researchgate.net This precursor-based approach allows for precise control over the position and identity of substituents on the carbon atoms of the diazocane core.

Modular Synthetic Routes to Diverse Diazocane Scaffolds

The construction of the 1,5-diazocane ring system, the core of 1-propan-2-yl-1,5-diazocane, can be efficiently achieved through modular synthetic approaches. These strategies are designed to allow for the easy variation of substituents and ring size, providing a versatile platform for creating a library of related compounds.

A notable modular approach involves the use of cyclic sulfamidates and hydroxy sulfonamide building blocks to construct not only 1,5-diazocane scaffolds but also related heterocycles like piperazines and 1,4-diazepanes. rsc.orgrsc.org This method is powerful because by simply changing the building blocks, one can systematically alter the substitution pattern and even the configuration of the final heterocyclic scaffold. rsc.orgrsc.orgsemanticscholar.org

The general synthetic sequence for the 1,5-diazocane scaffold is outlined below:

StepDescriptionReactantsProduct
1Ring-opening of a cyclic sulfamidateCyclic sulfamidate, Hydroxy sulfonamideLinear intermediate
2CyclizationLinear intermediate1,5-Diazocane scaffold

This modularity is key to accessing a wide range of diazocane derivatives. For the specific synthesis of this compound, this would involve selecting a hydroxy sulfonamide building block that incorporates the propan-2-yl group, which would then be introduced onto one of the nitrogen atoms of the diazocane ring during the synthetic sequence. This approach allows for the late-stage introduction of diversity, a highly desirable feature in medicinal chemistry and drug discovery. The resulting scaffolds are considered "lead-like," meaning they possess molecular properties suitable for development into potential drug candidates. rsc.orgrsc.orgsemanticscholar.org

Stereocontrolled Synthesis of Diazocane Architectures

Achieving control over the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of modern synthetic chemistry, particularly for biologically active molecules. The synthesis of diazocane architectures with specific stereoisomers requires carefully designed strategies that can direct the formation of chiral centers.

While specific methods for the stereocontrolled synthesis of this compound are not extensively documented, general principles for the synthesis of medium-ring heterocycles can be applied. The challenges in synthesizing medium-sized rings, such as the eight-membered diazocane, stem from unfavorable entropy and the potential for transannular strain. uni-luebeck.de

Strategies to overcome these challenges and achieve stereocontrol often rely on:

Substrate-controlled methods: Utilizing starting materials that already contain the desired stereocenters, which then guide the stereochemical outcome of subsequent reactions.

Reagent-controlled methods: Employing chiral reagents or catalysts to induce asymmetry during the reaction.

For the synthesis of a specific stereoisomer of a substituted diazocane, one might employ a chiral pool starting material or a diastereoselective cyclization reaction. The modular approach described previously can also be adapted for stereocontrol by using enantiomerically pure cyclic sulfamidate or hydroxy sulfonamide building blocks. rsc.orgrsc.org This ensures that the stereochemical integrity is maintained throughout the synthesis, leading to the desired stereoisomer of the final diazocane product. The ability to control the stereochemistry is crucial as different stereoisomers of a molecule can exhibit vastly different biological activities.

Conformational Analysis and Stereochemical Implications of the 1,5 Diazocane Ring

Intrinsic Conformational Preferences of Eight-Membered Rings

Eight-membered rings, such as the 1,5-diazocane system, are conformationally complex due to the numerous low-energy arrangements accessible to the ring. Unlike the rigid chair conformation of cyclohexane, these larger rings exhibit greater flexibility. The conformational landscape of cyclooctane (B165968), the parent carbocycle of 1,5-diazocane, has been extensively studied and serves as an excellent model.

The primary conformations for cyclooctane include the boat-chair, twist-boat-chair, crown, chair-chair, and boat-boat forms. Of these, the boat-chair conformation is generally the most stable, as it effectively minimizes both angle strain and torsional strain. The introduction of two nitrogen atoms at the 1 and 5 positions to form the 1,5-diazocane ring alters the bond lengths and angles, yet the fundamental conformational preferences are largely retained. The boat-chair and twist-boat-chair conformations are still considered to be the most likely low-energy states for the 1,5-diazocane ring.

The substitution of a hydrogen atom with a 1-propan-2-yl (isopropyl) group on one of the nitrogen atoms in 1-propan-2-yl-1,5-diazocane will further influence the conformational equilibrium. The bulky isopropyl group will preferentially occupy a position that minimizes steric hindrance with the rest of the ring. In a boat-chair conformation, this would likely be a pseudo-equatorial position to avoid unfavorable steric interactions.

ConformationRelative Energy (kcal/mol) - Cyclooctane ModelKey Strain Elements
Boat-Chair0.0Minimized angle and torsional strain
Twist-Boat-Chair0.5 - 1.0Slight increase in torsional strain
Crown1.5 - 2.0Eclipsed hydrogens, some angle strain
Boat-Boat2.0 - 2.5Significant transannular repulsions
Chair-Chair> 3.0High torsional and angle strain
This table is illustrative and based on computational studies of cyclooctane. The presence of heteroatoms and substituents in this compound will alter these values.

Influence of Transannular Interactions on 1,5-Diazocane Conformation

A defining feature of medium-sized rings (8-11 members) is the presence of transannular interactions , which are steric repulsions between substituents on non-adjacent ring atoms. mdpi.com In the 1,5-diazocane ring, these interactions occur across the ring, for instance, between the hydrogen atoms on C3 and C7, or between substituents on the nitrogen atoms. These repulsive forces are a major factor in determining the most stable conformation, as the ring will contort to alleviate this strain. nih.gov

Stereochemical Control in the Synthesis and Reactions of this compound Derivatives

The synthesis of specifically substituted diazocanes like this compound requires careful consideration of stereochemistry. The nitrogen atom bearing the isopropyl group is a stereocenter if the two substituents on the nitrogen are different and the ring is dissymmetric. Furthermore, the nitrogen atoms can undergo inversion, leading to different invertomers. The presence of a bulky isopropyl group will likely raise the energy barrier for nitrogen inversion.

In reactions involving the 1,5-diazocane ring, the facial selectivity of approaching reagents will be dictated by the ring's conformation. The isopropyl group, being sterically demanding, will act as a directing group, shielding one face of the molecule and favoring the approach of reactants from the less hindered side. This is a common strategy in asymmetric synthesis to achieve stereocontrol. For instance, if the remaining N-H group were to be alkylated, the existing isopropyl group would likely direct the incoming electrophile to the opposite face of the ring, leading to a diastereoselective reaction.

Methods for the stereoselective synthesis of N-alkylated cyclic amines often involve the use of chiral auxiliaries or catalysts to control the formation of the desired stereoisomer. mdpi.com

Spectroscopic Techniques for Conformational Elucidation

The precise conformation of this compound in solution and the solid state would be determined using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation of molecules in solution.

¹H and ¹³C NMR chemical shifts can provide initial clues about the symmetry and electronic environment of the molecule.

Nuclear Overhauser Effect (NOE) spectroscopy is particularly crucial for determining spatial proximity between atoms. mdpi.com For instance, NOE correlations between the protons of the isopropyl group and specific protons on the diazocane ring would provide definitive evidence for the preferred conformation and the orientation of the N-substituent. mdpi.com

Variable temperature NMR studies can be used to investigate the dynamics of conformational changes and to determine the energy barriers between different conformers.

X-ray Crystallography provides the most definitive information about the conformation of a molecule in the solid state. mdpi.comnih.gov A crystal structure of this compound would reveal the precise bond lengths, bond angles, and torsional angles, confirming the preferred conformation in the crystalline form. mdpi.comnih.gov This data would also show how the molecules pack in the crystal lattice and reveal any intermolecular interactions.

TechniqueInformation ProvidedApplication to this compound
¹H NMR Chemical environment of protons, proton-proton couplingDetermine the number of unique proton environments, infer ring symmetry.
¹³C NMR Chemical environment of carbon atomsConfirm the carbon skeleton and symmetry.
NOE NMR Through-space proximity of protons (< 5 Å)Identify which ring protons are close to the isopropyl group, defining its orientation. mdpi.com
X-ray Crystallography Precise 3D structure in the solid stateDetermine exact bond lengths, angles, and the solid-state conformation. mdpi.comnih.gov

Reaction Mechanisms and Reactivity Profiles of 1,5 Diazocane Derivatives

Mechanistic Pathways in Diazocane-Forming Reactions

The construction of the eight-membered 1,5-diazocane ring is a synthetic challenge due to unfavorable entropic factors and potential transannular strain associated with medium-sized rings. Consequently, various mechanistic strategies have been developed to facilitate efficient cyclization.

While direct examples of transition-metal-catalyzed synthesis for 1-propan-2-yl-1,5-diazocane are not extensively documented, the principles of palladium-catalyzed C-N bond formation provide a viable mechanistic framework. A plausible pathway involves the intramolecular cyclization of an acyclic precursor, such as N-(3-chloropropyl)-N'-(propan-2-yl)propane-1,3-diamine.

A hypothetical catalytic cycle, analogous to well-established amination reactions, would likely proceed as follows:

Oxidative Addition: A Palladium(0) complex, stabilized by phosphine (B1218219) ligands, undergoes oxidative addition to the C-Cl bond of the precursor, forming a Pd(II)-alkyl intermediate.

Deprotonation and Coordination: A weak base deprotonates the secondary amine, which then coordinates to the palladium center.

Reductive Elimination: The key ring-forming step is a reductive elimination event where the C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.

This approach offers a controlled, selective method for constructing the diazocane ring under relatively mild conditions.

Ionic Pathways: The most direct ionic pathway to the 1,5-diazocane ring is through intramolecular nucleophilic substitution. This typically involves a precursor containing both a nucleophilic amine and an electrophilic alkyl halide. For the synthesis of the parent 1,5-diazocane, a common method is the reaction of 1,3-diaminopropane (B46017) with 1,3-dihalopropane under high dilution conditions to favor intramolecular over intermolecular reactions. The mechanism is a straightforward double S_N2 reaction.

Radical Pathways: Free-radical cyclizations offer an alternative mechanistic route that operates under neutral conditions. wikipedia.orgnih.govrsc.org These reactions proceed through three main steps: radical generation, intramolecular cyclization, and radical quenching. wikipedia.org For a 1,5-diazocane system, a hypothetical precursor like an N-chloro-N'-(alkenyl) diamine could be employed.

A potential mechanism would involve:

Initiation: Homolytic cleavage of the N-Cl bond using a radical initiator (e.g., AIBN) or photolysis to generate a nitrogen-centered radical.

Propagation (Cyclization): The nitrogen radical attacks the pendant alkene in an 8-endo-trig cyclization. While 5- and 6-exo cyclizations are generally favored kinetically, the formation of eight-membered rings, though less common, can be achieved, particularly in tandem or cascade processes. wikipedia.org

Termination/Quenching: The resulting carbon-centered radical is quenched by a hydrogen atom donor (e.g., tributyltin hydride) to yield the final product.

The efficiency of such radical cyclizations is highly dependent on the conformation of the acyclic precursor and the stability of the transition states. wikipedia.org

Ring expansion reactions provide a powerful method for overcoming the challenges of direct medium-ring cyclization. A key example involves the transamidative ring expansion of a smaller, more readily formed heterocycle. researchgate.net A relevant analogy is the synthesis of a 1,5-diazacyclooctan-2-one derivative from an N-(3-chloropropyl)-4-phenylazetidin-2-one. researchgate.net

The mechanism proceeds via:

Nucleophilic Attack: An external amine (in this case, ammonia) attacks the lactam carbonyl of the azetidinone (a four-membered ring).

Ring Opening: The azetidinone ring opens to form a linear amide intermediate.

Intramolecular Cyclization: The terminal amine of the newly formed intermediate attacks the ester/amide group at the other end of the chain, displacing the leaving group.

Ring Closure: This intramolecular transamidation results in the formation of the larger, eight-membered diazocanone ring.

Carbocation-mediated rearrangements, such as the Tiffeneau-Demjanov type, also offer a mechanistic basis for ring expansion, driven by the formation of a more stable, larger ring system. nih.govyoutube.com

Reactivity of the Diazocane Nitrogen Centers

The two nitrogen atoms in this compound exhibit distinct reactivity profiles due to their different substitution patterns. The N1 nitrogen is a secondary amine, while the N5 nitrogen is a tertiary amine bearing a sterically demanding isopropyl group.

Basicity and Nucleophilicity: Both nitrogens are basic and can be protonated by acids to form ammonium (B1175870) salts. The secondary amine (N1) is generally a stronger nucleophile than the tertiary amine (N5) due to reduced steric hindrance. Consequently, reactions such as alkylation and acylation are expected to occur preferentially at the N1 position.

N-Acylation and N-Alkylation: Electrophiles like acyl chlorides or alkyl halides will selectively react with the less hindered secondary amine. This regioselectivity allows for the synthesis of specifically N1-functionalized diazocane derivatives.

Oxidation: The nitrogen atoms can be oxidized using reagents like hydrogen peroxide or m-CPBA to form the corresponding N-oxides.

The differential reactivity is summarized in the table below.

Nitrogen CenterTypeExpected BasicityNucleophilicityPrimary Site for Electrophilic Attack
N1SecondaryModerateHighYes
N5 (Propan-2-yl substituted)TertiarySlightly Higher (Inductive Effect)Low (Steric Hindrance)No

Reactivity of the Diazocane Carbon Skeleton

The carbon skeleton of this compound is a saturated aliphatic chain. The C-H bonds are generally unreactive. However, the protons on the carbons alpha to the nitrogen atoms (C2, C4, C6, C8) exhibit enhanced reactivity.

Alpha-Carbon Reactivity: These positions are susceptible to oxidation, which can lead to the formation of lactams (cyclic amides). Strong bases can also deprotonate these positions to form carbanions, which can then be trapped by electrophiles, allowing for functionalization of the ring.

Ring Conformation: The eight-membered ring is highly flexible and can adopt several low-energy conformations, such as boat-chair and twist-boat forms. The specific conformation can influence the accessibility of certain C-H bonds and thus direct the regioselectivity of functionalization reactions.

Ring-Opening Reactions: Under harsh conditions or with specific reagents (e.g., Hofmann elimination precursors), ring-opening reactions could occur, although this is generally difficult for fully saturated, unstrained rings.

Role of 1,5-Diazocane Ligands in Catalytic Processes

The 1,5-diazocane framework is an excellent candidate for a bidentate chelating ligand in organometallic chemistry. abcr.com When coordinating to a metal center, both nitrogen atoms can donate their lone pairs to form a stable metal complex. nih.govjuniperpublishers.comjocpr.com

Chelation and Bite Angle: The 1,5-disposition of the nitrogen atoms allows the ligand to form a chelate ring with a metal. The flexibility of the eight-membered ring allows it to accommodate a wide range of coordination geometries and bite angles required by different transition metals. abcr.com This adaptability can be crucial for catalytic activity.

Steric and Electronic Tuning: The substituent on the nitrogen atom plays a critical role in tuning the properties of the resulting catalyst. In this compound, the isopropyl group provides significant steric bulk around one side of the metal's coordination sphere. This can be exploited to create a chiral pocket, potentially inducing enantioselectivity in catalytic reactions. Electronically, the alkyl groups are electron-donating, which increases the electron density on the metal center, potentially enhancing its reactivity in processes like oxidative addition.

Potential Catalytic Applications: Metal complexes of 1,5-diazocane ligands could find applications in a variety of catalytic transformations, including hydrogenation, C-C coupling reactions, and polymerization. The specific properties of the complex would depend on the choice of metal and the reaction conditions.

The potential advantages of using a 1,5-diazocane derivative as a ligand are highlighted below.

Ligand FeatureDescriptionPotential Catalytic Advantage
Bidentate N,N'-DonorsTwo nitrogen atoms available for coordination.Forms stable chelate complexes, preventing ligand dissociation.
Flexible 8-Membered RingCan adopt multiple conformations.Accommodates various metal coordination geometries; adaptable bite angle.
N-Alkyl SubstituentsElectron-donating alkyl groups (e.g., propan-2-yl).Increases electron density at the metal center, enhancing catalytic activity.
Asymmetric SubstitutionDifferent groups on N1 and N5 create a chiral environment.Potential for use in asymmetric catalysis to control stereoselectivity.

Advanced Synthetic Applications and Chemical Transformations of the 1,5 Diazocane Scaffold

1,5-Diazocane as a Privileged Scaffold for Molecular Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. nih.gov The 1,5-diazocane core is considered one such scaffold due to its unique combination of properties. The eight-membered ring can adopt various low-energy conformations, allowing it to present appended functional groups in different spatial orientations. This conformational adaptability is crucial for interacting with the diverse topographies of biological macromolecules like enzymes and receptors.

The dibenzo[b,f] nih.govnih.govdiazocine framework, a related aromatic analogue, has been identified as a privileged structure for drug design and development. nih.govresearchgate.net The principles that make the dibenzodiazocine scaffold valuable can be extended to its saturated counterpart, the 1,5-diazocane ring. The ability to modify the structure, modulate biological activity, and alter physicochemical properties through the introduction of substituents is key to its utility. nih.gov A modular synthetic approach allows for the variation of ring size, substitution, and configuration of heterocyclic scaffolds including 1,5-diazocanes, enabling the targeting of lead-like chemical space. rsc.org The strategic placement of substituents on the nitrogen atoms of the 1,5-diazocane ring allows for the fine-tuning of its steric and electronic properties, making it a valuable starting point for the development of compound libraries aimed at various therapeutic targets.

Strategic Functionalization of the 1-Propan-2-yl-1,5-Diazocane Core

The presence of two secondary amine functionalities (one of which is substituted with a propan-2-yl group in the target molecule) in the 1,5-diazocane scaffold provides ample opportunities for strategic functionalization. The nitrogen atoms can be readily modified through a variety of standard organic transformations. The 1-propan-2-yl group on one nitrogen atom introduces asymmetry, which can be exploited to achieve selective functionalization of the remaining N-H group.

Common functionalization strategies include:

N-Alkylation: Introduction of alkyl groups to the second nitrogen atom can be achieved using alkyl halides or reductive amination. This allows for the exploration of how different alkyl substituents affect biological activity.

N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides. This modification can introduce hydrogen bond donors and acceptors, which are important for molecular recognition at biological targets.

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl or heteroaryl groups, significantly increasing the structural diversity of the resulting molecules.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as bioisosteres for other functional groups and can impart different physicochemical properties.

These modifications can be used to build a library of compounds around the this compound core, allowing for a systematic investigation of structure-activity relationships (SAR).

Functionalization ReactionReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halide, base (e.g., K2CO3), solvent (e.g., CH3CN)Secondary or Tertiary Amine
N-AcylationAcyl chloride or anhydride, base (e.g., triethylamine), solvent (e.g., CH2Cl2)Amide
N-ArylationAryl halide, Palladium catalyst, ligand, base (e.g., NaOtBu), solvent (e.g., toluene)N-Aryl Amine
N-SulfonylationSulfonyl chloride, base (e.g., pyridine), solvent (e.g., CH2Cl2)Sulfonamide

Synthesis of Fused and Bridged Diazocane Systems

The 1,5-diazocane scaffold can serve as a precursor for the synthesis of more complex, rigid structures such as fused and bridged systems. These transformations are valuable as they reduce the conformational flexibility of the eight-membered ring, which can lead to an increase in binding affinity and selectivity for a biological target.

Fused Systems: Intramolecular cyclization reactions are a common strategy to create fused ring systems. For example, by introducing appropriate functional groups onto the nitrogen atoms or the carbon backbone of the this compound, subsequent reactions can be induced to form a new ring that shares one or more atoms with the original diazocane ring. The synthesis of novel tricyclic and pentacyclic frameworks has been demonstrated from related diazocine scaffolds. mdpi.comnih.gov

Bridged Systems: Bridged bicyclic compounds can be synthesized through intramolecular reactions that connect two non-adjacent atoms of the diazocane ring. For instance, a difunctional reagent could be used to link the two nitrogen atoms, creating a bicyclic structure with the nitrogen atoms as bridgeheads. Such rigidified structures are of great interest in drug design as they can lock the molecule into a specific bioactive conformation. The synthesis of bridged bicyclic diazenium salts has been achieved through intramolecular cycloaddition reactions, demonstrating a viable pathway to such structures. nih.gov

Development of Novel Heterocyclic Architectures from Diazocane Precursors

The 1,5-diazocane ring is not only a scaffold to be decorated but also a versatile starting material for the synthesis of other heterocyclic systems. Ring transformation reactions, such as ring contractions and ring expansions, can lead to the formation of novel heterocyclic architectures that may not be easily accessible through other synthetic routes.

For example, cleavage of one of the C-N bonds in the diazocane ring followed by intramolecular rearrangement and recyclization could lead to the formation of different ring systems, such as piperazines or piperidines with complex substituents. The synthesis of unsymmetrical dibenzo[b,f] nih.govnih.govdiazocine-6,12(5H,11H)diones has led to the development of novel heterocyclic scaffolds like benzo[b]naphtho[2,3-f] nih.govnih.govdiazocine-6,14(5H,13H)dione and pyrido[3,2-c] nih.govnih.govbenzodiazocine-5,11(6H,12H)-dione. nih.gov Similar principles can be applied to saturated diazocane systems to generate novel heterocyclic structures.

Applications in Medicinal Chemistry Research and Drug Design Principles

The this compound scaffold is a valuable tool in medicinal chemistry due to its status as a privileged structure and the ease with which it can be functionalized. nih.gov The principles of drug design often involve starting with a known scaffold and systematically modifying it to optimize its interaction with a biological target. The 1,5-diazocane core provides a three-dimensional framework that can be elaborated with various pharmacophoric features to achieve desired biological activity and drug-like properties. rsc.org

The design of compound libraries based on the this compound scaffold allows for the exploration of a large chemical space. By varying the substituents on the nitrogen atoms, medicinal chemists can modulate properties such as:

Potency: The strength of the interaction with the biological target.

Selectivity: The preference for binding to the desired target over other, off-target molecules.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Enzymes are a major class of drug targets, and the development of enzyme inhibitors is a cornerstone of modern medicine. The 1,5-diazocane scaffold can serve as a template for the design of potent and selective enzyme inhibitors. semanticscholar.org The conformational flexibility of the eight-membered ring allows a molecule based on this scaffold to adapt to the shape of an enzyme's active site.

By strategically placing functional groups on the this compound core, it is possible to mimic the substrate of an enzyme or to interact with key amino acid residues in the active site. For example, hydrogen bond donors and acceptors, charged groups, and hydrophobic moieties can be positioned to maximize binding affinity. The 1-propan-2-yl group itself provides a hydrophobic feature that can be important for binding to hydrophobic pockets within an enzyme. Natural product scaffolds often serve as inspiration for the design of new enzyme inhibitors, and the 1,5-diazocane ring can be seen as a synthetic scaffold that allows for the systematic optimization of inhibitor properties. rsc.org

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of currently marketed drugs. nih.gov The design of ligands that can selectively bind to and modulate the activity of specific GPCRs is a major focus of drug discovery. nih.gov The 1,5-diazocane scaffold is a suitable template for the development of GPCR ligands. frontiersin.org

Design of Pharmacological Probes

The strategic design of pharmacological probes is a cornerstone of modern drug discovery and chemical biology, enabling the elucidation of biological pathways and the validation of novel therapeutic targets. The 1,5-diazocane scaffold has emerged as a versatile framework in medicinal chemistry due to its conformational flexibility and the synthetic tractability of its nitrogen atoms for introducing diverse substituents. The specific compound, this compound, represents a targeted modification of this scaffold, where the introduction of an isopropyl group at one of the nitrogen atoms can significantly influence its physicochemical and pharmacological properties. This strategic substitution is a key step in the rational design of selective and potent pharmacological probes.

While direct and extensive research specifically detailing the use of this compound as a pharmacological probe is not widely published, the principles of medicinal chemistry allow for well-founded postulations regarding its potential applications. The strategic placement of the isopropyl group on the 1,5-diazocane scaffold makes it a promising candidate for developing probes aimed at a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes where a hydrophobic pocket can be exploited for binding.

In the broader context of N-substituted heterocyclic compounds, structure-activity relationship (SAR) studies have often demonstrated that the nature and size of the N-alkyl substituent are critical determinants of biological activity. For instance, in related heterocyclic systems, the substitution of a simple methyl or ethyl group with a bulkier isopropyl group has been shown to dramatically alter the pharmacological profile, sometimes switching a compound from an agonist to an antagonist or significantly enhancing its potency and selectivity.

To illustrate the potential impact of N-alkylation on the properties of a 1,5-diazocane-based pharmacological probe, the following table outlines a hypothetical SAR study. This table is based on established medicinal chemistry principles and highlights how systematic modification of the N-substituent can be used to fine-tune the characteristics of a molecular probe.

Compound N-Substituent Predicted Binding Affinity (Kd) Predicted Selectivity Predicted Metabolic Stability
Hypothetical Probe 1 MethylModerateLowLow
Hypothetical Probe 2 EthylModerate-HighModerateModerate
Hypothetical Probe 3 Propan-2-yl (Isopropyl) High High High
Hypothetical Probe 4 tert-ButylLowHighVery High
Hypothetical Probe 5 BenzylHighModerateModerate

The data presented in this hypothetical table suggests that the isopropyl group in "Hypothetical Probe 3" (analogous to this compound) could offer an optimal balance of high binding affinity, high selectivity, and high metabolic stability. This makes the this compound scaffold a highly attractive starting point for the development of sophisticated pharmacological probes. Further research, including synthesis and comprehensive biological evaluation, is warranted to fully explore and validate the potential of this specific chemical entity in the advancement of pharmacology and drug discovery.

Future Perspectives and Emerging Directions in 1,5 Diazocane Research

Innovations in Stereoselective and Sustainable Synthesis of Diazocane Systems

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research on 1-Propan-2-yl-1,5-diazocane will likely focus on advancing both stereoselective and sustainable synthetic routes.

Stereoselective Synthesis: The synthesis of specific stereoisomers of substituted diazocanes is crucial for understanding their structure-activity relationships. Current research in the broader field of nitrogen heterocycles is focused on developing regio- and stereoselective methods. For instance, the epoxide ring-opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes has been shown to be highly dependent on substituents and catalysts, leading to specific stereoisomers of diaminocyclopentanols. nih.gov Similar strategies, such as substrate-based asymmetric induction, could be explored for the stereocontrolled synthesis of this compound. researchgate.net Tandem reactions, like the aza-Prins type dimerization and cyclization, offer a powerful approach for the stereocontrolled synthesis of 1,6-diazecanes and could be adapted for the synthesis of 1,5-diazocane systems. rsc.org

Sustainable Synthesis: Green chemistry principles are increasingly being integrated into synthetic workflows to minimize environmental impact. scitechnol.com For the synthesis of diazocane systems, this involves the use of greener solvents, catalysts, and energy sources. arkat-usa.orgrsc.org Future synthetic strategies for this compound could leverage:

Biocatalysts: Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and waste. arkat-usa.org

Microwave and Ultrasonic Irradiation: These techniques can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. mdpi.com

Benign Solvents: The use of water, ionic liquids, or solvent-free conditions can significantly reduce the environmental footprint of a synthesis. mdpi.com

Synthetic StrategyKey AdvantagesRelevant Research Areas
Stereoselective Synthesis Access to specific stereoisomers, crucial for biological and catalytic applications.Asymmetric catalysis, chiral auxiliaries, substrate-controlled reactions.
Sustainable Synthesis Reduced environmental impact, increased efficiency, and lower costs.Green solvents, biocatalysis, microwave-assisted synthesis, atom economy.

Integration of Artificial Intelligence and Machine Learning in Diazocane Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid design and optimization of molecules with desired properties. nih.govmdpi.comnih.gov For this compound, AI and ML can be employed in several key areas:

De Novo Design: AI models can generate novel diazocane derivatives with optimized properties, such as enhanced binding affinity to a specific biological target or improved catalytic activity. nih.gov These models learn from vast datasets of chemical structures and their properties to propose new, synthetically accessible molecules. acm.org

Property Prediction: Machine learning algorithms can accurately predict various physicochemical and biological properties of this compound and its analogs. This includes predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is critical in the early stages of drug development. mdpi.com

Reaction Prediction and Optimization: AI-powered platforms can predict the outcomes of chemical reactions, helping chemists to design more efficient synthetic routes. scitechdaily.com This can streamline the synthesis of complex diazocane derivatives and reduce the need for extensive trial-and-error experimentation. scitechdaily.com

AI/ML ApplicationPotential Impact on Diazocane Research
De Novo Design Generation of novel diazocane-based compounds with tailored properties for specific applications.
Property Prediction Rapid screening of virtual libraries of diazocane derivatives to identify promising candidates.
Reaction Optimization Acceleration of the synthesis of complex diazocane structures with improved yields and selectivity.

Exploration of Novel Reactivities and Catalytic Roles for Diazocane Ligands

The 1,5-diazocane scaffold, with its two nitrogen atoms, can act as a versatile chelating ligand for various metal centers. wikipedia.org The presence of the 1-propan-2-yl substituent can modulate the steric and electronic properties of the resulting metal complexes, opening up new possibilities in catalysis.

Novel Reactivities: Future research will likely explore the synthesis of novel metal complexes of this compound and investigate their reactivity. This could involve studying their coordination chemistry with a wide range of transition metals and exploring their utility in activating small molecules or facilitating challenging chemical transformations. The design of ligands plays a crucial role in the reactivity of metal complexes, and the unique geometry of the diazocane ring can lead to novel catalytic activities. chemscene.com

Catalytic Roles: Metal complexes featuring diazocane ligands could find applications in various catalytic processes. Drawing parallels from other nitrogen-based ligands, potential areas of exploration include:

Cross-Coupling Reactions: Palladium complexes with N-donor ligands are widely used in cross-coupling reactions. nih.gov The this compound ligand could offer unique selectivity and activity in such transformations.

Carbene Transfer Reactions: Iron complexes with nitrogen ligands have shown catalytic activity in carbene transfer reactions using diazo reagents. rsc.org This opens up avenues for the use of diazocane-metal complexes in cyclopropanation and C-H insertion reactions.

Polymerization: The structure of the ligand can significantly influence the properties of the resulting polymer in metal-catalyzed polymerization reactions. The steric bulk of the 1-propan-2-yl group could be advantageous in controlling polymer chain growth.

Catalytic ApplicationPotential Role of this compound Ligands
Cross-Coupling Reactions Modulating the electronic and steric environment of the metal center to control reactivity and selectivity.
Carbene Transfer Stabilizing reactive metal-carbene intermediates for efficient C-C bond formation.
Polymerization Influencing the stereochemistry and molecular weight of polymers.

Interdisciplinary Applications of the 1,5-Diazocane Scaffold in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. The 1,5-diazocane scaffold, particularly when functionalized, can be a valuable platform for developing such tools. The introduction of a 1-propan-2-yl group provides a point for further modification or can influence the compound's interaction with biological macromolecules.

Probes for Biological Systems: Diazo compounds, which are structurally related to diazocanes in their nitrogen content, have been utilized as versatile tools in chemical biology. nih.govraineslab.com They can act as chemical probes and participate in novel modifications of proteins and nucleic acids. nih.gov Similarly, functionalized this compound derivatives could be designed as:

Bioorthogonal Reagents: These are molecules that can react selectively within a complex biological environment without interfering with native biochemical processes.

Fluorescent Probes: By attaching a fluorophore to the diazocane scaffold, researchers can create probes to visualize and track biological processes in real-time.

Therapeutic and Diagnostic Agents: The 1,5-diazocin-2-one core, a related eight-membered ring system, is present in a number of natural products with promising biological activities. researchgate.net This suggests that the 1,5-diazocane scaffold could also serve as a basis for the development of new therapeutic agents. The 1-propan-2-yl substituent can be systematically varied to optimize binding to a target protein or to improve pharmacokinetic properties.

Application in Chemical BiologyPotential of this compound
Chemical Probes Development of bioorthogonal reagents and fluorescent probes for studying biological systems.
Therapeutic Agents A scaffold for the design of novel drugs targeting specific diseases.
Diagnostic Tools Design of molecules for imaging and diagnosing diseases at the molecular level.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.